molecular formula C20H21N3O3S B2424925 6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-p-tolyl-1,4-dihydro-pyridine-3-carboxylic acid allyl ester CAS No. 442556-34-5

6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-p-tolyl-1,4-dihydro-pyridine-3-carboxylic acid allyl ester

Cat. No.: B2424925
CAS No.: 442556-34-5
M. Wt: 383.47
InChI Key: BTFMMMYEMRSVRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives like this compound often involves reactions with hydrazonoyl halides and alkyl carbothioates . The addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a heterocyclic aromatic ring with five carbon atoms and one nitrogen atom.


Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For example, the addition of Grignard reagents to pyridine N-oxides can yield 2-substituted pyridines . Other reactions include cross-coupling of aryl bromides with pyridyl aluminum reagents .

Scientific Research Applications

Synthesis and Kinetic Resolution

One study details the synthesis and enantioselective lipase-catalyzed kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, highlighting a method for preparing more lipophilic derivatives of biologically active dihydropyridine carboxylic acid esters. The kinetic resolution revealed that the 6-(methoxycarbonylmethyl)sulfanyl group significantly influences the enantioselectivity, leading to high enantiomeric excesses of the target products. This demonstrates the compound's relevance in synthesizing enantiomerically enriched products, which are crucial for pharmaceutical applications (Andzans et al., 2013).

Chemical Stability Investigation

Another relevant study investigated the stability of esters of 6′-carbamoylmethylthio-5′-cyano-2′-methyl-1′,4′-dihydro-4,4′-bipyridine-3′-carboxylic acids. The research focused on understanding the stability of these compounds under various conditions, an essential factor for their potential pharmaceutical or industrial applications. The findings indicated that solutions of these compounds are stable for one month when protected from light and stored under specific conditions, providing valuable information on handling and storage requirements for similar compounds (Kažoka et al., 2007).

Catalysis and Reaction Mechanisms

Research on the synthesis of carboxylic esters from nearly equimolar amounts of carboxylic acids and alcohols using novel catalysts and conditions may provide insights into new synthetic routes and methodologies that could be applicable to the synthesis of 6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-p-tolyl-1,4-dihydro-pyridine-3-carboxylic acid allyl ester derivatives. Studies have shown that certain catalysts and conditions can significantly improve the efficiency and selectivity of esterification reactions, which is crucial for the synthesis of a wide range of organic compounds, including pharmaceuticals and materials (Shiina et al., 2002).

Properties

IUPAC Name

prop-2-enyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-4-9-26-20(25)17-13(3)23-19(27-11-16(22)24)15(10-21)18(17)14-7-5-12(2)6-8-14/h4-8,18,23H,1,9,11H2,2-3H3,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFMMMYEMRSVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OCC=C)C)SCC(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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